5-(3-Fluorophenyl)oxazolidine-2,4-dione

Medicinal Chemistry Diabetes Pharmacology Isosteric Replacement

5-(3-Fluorophenyl)oxazolidine-2,4-dione (CAS 82128-95-8) is a synthetic, small-molecule heterocycle belonging to the 5-phenyl oxazolidine-2,4-dione class. This compound class has been historically explored for its antidiabetic potential, functioning as an insulin secretagogue that improves glucose tolerance without inducing fasting hypoglycemia.

Molecular Formula C9H6FNO3
Molecular Weight 195.15 g/mol
Cat. No. B8652687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)oxazolidine-2,4-dione
Molecular FormulaC9H6FNO3
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2C(=O)NC(=O)O2
InChIInChI=1S/C9H6FNO3/c10-6-3-1-2-5(4-6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13)
InChIKeyYUNUZICDVVRCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenyl)oxazolidine-2,4-dione: A Differentiated Meta-Fluoro Probe for Oxazolidinedione Pharmacology


5-(3-Fluorophenyl)oxazolidine-2,4-dione (CAS 82128-95-8) is a synthetic, small-molecule heterocycle belonging to the 5-phenyl oxazolidine-2,4-dione class . This compound class has been historically explored for its antidiabetic potential, functioning as an insulin secretagogue that improves glucose tolerance without inducing fasting hypoglycemia [1]. The strategic placement of a single fluorine atom at the meta position of the 5-phenyl ring distinguishes this analog from its unsubstituted parent and other regioisomers, leading to a distinct pharmacological profile critical for structure-activity relationship (SAR) and drug discovery studies [1].

Why 5-(3-Fluorophenyl)oxazolidine-2,4-dione Cannot be Replaced by Other 5-Phenyl Oxazolidinediones


In the 5-phenyl oxazolidine-2,4-dione series, the position of a substituent on the phenyl ring is the primary determinant of in vivo efficacy for improving glucose tolerance. The seminal structure-activity relationship (SAR) study by Schnur and Morville (1986) demonstrated that a fluorine substituent's effect is critically position-dependent: while 5- and 6-fluoro substitutions markedly enhance activity, 3-fluoro substitution results in essentially unchanged potency relative to the unsubstituted parent [1]. Therefore, selecting a generic or commercially more available 5-fluoro analog is not equivalent and will produce a vastly different biological response. This positional sensitivity makes 5-(3-fluorophenyl)oxazolidine-2,4-dione a unique probe for dissecting the electronic and steric requirements of the target binding site without the confounding factor of hyperactivity.

Quantitative Evidence of Differentiation for 5-(3-Fluorophenyl)oxazolidine-2,4-dione


Meta-Fluoro Substitution Retains Basal Activity, Unlike Potentiating 5- and 6-Fluoro Analogs

In a systematic study of substituent effects on the 5-phenyl ring, the authors explicitly state that 'Fluorine at P-3 resulted in essentially the same activity, 91 vs. 39, and a t P-5 and P-6 markedly enhanced effects, 36 and 50 vs. 12' [1]. This indicates that the 3-fluoro modification maintains the basal in vivo glucose-lowering activity of the scaffold, whereas the 5-fluoro and 6-fluoro regioisomers dramatically increase potency. This provides a clear differentiation for studies where a neutral potency profile is required.

Medicinal Chemistry Diabetes Pharmacology Isosteric Replacement

Class-Wide Profile: Unique Ability to Improve Glucose Tolerance Without Fasting Hypoglycemia

The 5-phenyl oxazolidine-2,4-dione class, which includes 5-(3-fluorophenyl)oxazolidine-2,4-dione, was shown to have a unique safety profile. The authors stated that 'These compounds were unique in not producing hypoglycemia below the normal fasting glycemia levels' [1]. In contrast, clinically used sulfonylurea hypoglycemic drugs can cause dangerous hypoglycemic episodes [1]. This represents a class-level differentiation from other insulin secretagogues, directly applicable to the 3-fluoro analog.

Drug Safety Pharmacology Insulin Secretion Therapeutic Index

Physicochemical Differentiation via Meta-Fluoro Substitution on the Phenyl Ring

The substitution of a hydrogen atom with a fluorine atom at the meta position of the 5-phenyl ring is a well-established strategy in medicinal chemistry to modulate physicochemical properties. 5-(3-Fluorophenyl)oxazolidine-2,4-dione (Molecular Weight: 195.15, Formula: C9H6FNO3) is a higher molecular weight analog compared to the unsubstituted 5-phenyloxazolidine-2,4-dione (Molecular Weight: 177.16) . The presence of the electron-withdrawing fluorine can alter the compound's lipophilicity (logP), metabolic stability, and pKa of the oxazolidinedione ring, potentially offering advantages in permeability and resistance to oxidative metabolism compared to the parent compound [1].

Physicochemical Properties Drug Design Metabolic Stability

Validated Research and Industrial Application Scenarios for 5-(3-Fluorophenyl)oxazolidine-2,4-dione


Pharmacophore Dissection of Non-Sulfonylurea Insulin Secretagogues

This compound is ideally suited as a matched molecular pair with its unsubstituted parent (5-phenyloxazolidine-2,4-dione) and the 5-fluoro regioisomer. By using all three compounds in parallel in vivo glucose tolerance tests, a research team can quantitatively separate the effects of simple phenyl ring binding from the electronic and positional effects of fluorination. The evidence shows that a 3-fluoro group does not potentiate activity like a 5-fluoro group, which is a critical null result for defining the pharmacophore's steric map [1].

In Vivo Model Development for Safe Insulin Secretagogues

The unique class-wide property of improving glucose disposal without causing fasting hypoglycemia makes 5-(3-fluorophenyl)oxazolidine-2,4-dione a valuable positive control or lead scaffold for developing safer antidiabetic therapies. It serves as a validated chemical starting point for medicinal chemistry programs aiming to create insulin-potentiating drugs with a high therapeutic index, directly derived from the evidence that these agents do not lower blood glucose below normal fasting levels [1].

Analytical Standard for Fluorinated Drug Metabolite Identification

Given the well-defined molecular weight shift (+18 Da) compared to its non-fluorinated analog, this compound can be used as a model substrate in mass spectrometry-based metabolism studies. It is useful for developing and validating analytical methods for detecting phase I oxidative metabolites, where the fluorine atom serves as a stable, inert label that does not alter the primary pharmacological activity of the scaffold, as shown by the SAR evidence [1].

Quote Request

Request a Quote for 5-(3-Fluorophenyl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.